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Compound of Interest

Compound Name: 6-Carboxymethyluracil

Cat. No.: B7770694

Uracil and its derivatives represent a cornerstone of medicinal chemistry and drug
development. As fundamental components of nucleic acids, their structural analogs have been
exploited to create a vast array of therapeutic agents, from antiviral medications to anticancer
drugs that function by interfering with nucleotide metabolism. 6-Carboxymethyluracil, also
known as (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid or uracil-6-acetic acid, is a
member of this vital class of compounds. Its structure, featuring both a pyrimidine ring and a
carboxylic acid moiety linked by a methylene bridge, presents a unique combination of reactive
sites. This guide provides a comprehensive technical overview of its chemical properties,
synthesis, and characterization, offering valuable insights for researchers engaged in drug
discovery and molecular design.

Synthesis and Purification

The synthesis of 6-Carboxymethyluracil is not widely documented in commercial literature,
suggesting it is primarily a research compound. However, a plausible and efficient synthetic
route can be designed based on established methods for pyrimidine ring formation, particularly
the condensation reaction between a (3-keto ester equivalent and urea. A logical precursor for
the acetic acid side chain is diethyl acetonedicarboxylate.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process: a condensation reaction to form the
pyrimidine ring, followed by hydrolysis of the resulting ester.
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Caption: Proposed two-step synthesis of 6-Carboxymethyluracil.
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Experimental Protocol: Synthesis

Materials: Diethyl acetonedicarboxylate, Urea, Sodium metal, Absolute Ethanol, Sodium
Hydroxide (NaOH), Concentrated Hydrochloric Acid (HCI).

Step 1: Synthesis of Ethyl (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate

» Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in
absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

» To the sodium ethoxide solution, add urea (1.1 eq) and stir until dissolved.
o Add diethyl acetonedicarboxylate (1.0 eq) dropwise to the mixture at room temperature.

o Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress
using Thin Layer Chromatography (TLC).

o After completion, cool the mixture to room temperature and reduce the solvent volume under
reduced pressure.

e Pour the residue into ice-cold water and acidify with dilute HCI to precipitate the product.
« Filter the crude solid, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis to 6-Carboxymethyluracil

Suspend the crude ethyl ester from Step 1 in a 1 M aqueous solution of sodium hydroxide
(NaOH).

e Heat the mixture to reflux for 2-3 hours until the solid completely dissolves, indicating the
completion of hydrolysis.

e Cool the resulting clear solution in an ice bath.

o Carefully acidify the solution with concentrated HCI until the pH is approximately 1-2. A white
precipitate will form.

 Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
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e Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to
remove salts, and then with a small amount of cold ethanol.

» Dry the final product, 6-Carboxymethyluracil, in a vacuum oven at 60-70°C.

Purification Protocol

The primary method for purifying 6-Carboxymethyluracil is recrystallization.

Dissolve the crude product in a minimum amount of hot deionized water.

o |f the solution is colored, add a small amount of activated charcoal and boil for a few
minutes.

» Hot-filter the solution to remove the charcoal and any insoluble impurities.

» Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize
crystal formation.

o Collect the purified crystals by vacuum filtration and dry as described previously.

Physicochemical Properties

The fundamental physicochemical properties of 6-Carboxymethyluracil are summarized
below. This data is critical for its handling, formulation, and application in various experimental
settings.
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Property Value Source

2-(2,4-dioxo-1H-pyrimidin-6-
IUPAC Name ] ] PubChem[1]
ylacetic acid

Uracil-6-ylacetic acid, Uracil-4-

Synonyms ) i PubChem[1]
acetic acid

CAS Number 4628-39-1 PubChem[1]

Molecular Formula CeHeN204 PubChem|[1]

Molecular Weight 170.12 g/mol PubChem[1]
White to off-white crystalline

Appearance Inferred
powder

Hydrogen Bond Donors 3 PubChem[1]

Hydrogen Bond Acceptors 4 PubChem[1]

Topological Polar Surface Area  95.5 A2 PubChem|[2]

Predicted XLogP3-AA -1.7 PubChem[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of synthesized 6-
Carboxymethyluracil.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of key functional groups. An
experimental spectrum is available, confirming the structural features.[3]
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Wavenumber (cm~?)

Vibration Type

Functional Group

3200-2500 (broad) O-H Stretch Carboxylic Acid

~3100 N-H Stretch Amide (Uracil ring)
~1710 C=0 Stretch Carboxylic Acid & Amide |
~1650 C=C Stretch Uracil Ring

1440-1395 O-H Bend Carboxylic Acid
1320-1210 C-O Stretch Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for 6-Carboxymethyluracil is not readily available. The

following are predicted chemical shifts based on the analysis of related structures such as

orotic acid and other 6-substituted uracils.[4][5]

H-NMR (Predicted, in DMSO-ds):

Chemical Shift (6,

Multiplicity Assignment Rationale
ppm)
Carboxylic acid
protons are highly
~12.5 broad s 1H, -COOH ]
deshielded and
often broad.
Uracil N-H protons
~11.0 S 1H, N1-H typically appear
downfield.
Uracil N-H protons
~10.8 s 1H, N3-H typically appear
downfield.
Olefinic proton on the
~5.6 s 1H, C5-H o
uracil ring.
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| ~3.4 | s | 2H, -CH2-COOH | Methylene protons adjacent to a carbonyl and the pyrimidine ring.
|

13C-NMR (Predicted, in DMSO-ds):

Chemical Shift (6, ppm) Assignment Rationale
. ] Carbonyl carbon of the

~171 C=0 (Carboxylic Acid) .

acid.

Carbonyl carbon at position 4
~164 C4=0 -

of the uracil ring.

Carbonyl carbon at position 2
~152 C2=0 o

of the uracil ring.

Carbon attached to the
~150 C6

methylene group.
~101 C5 Olefinic carbon at position 5.

| ~38 | -CHz- | Methylene carbon. |

Mass Spectrometry (MS)

Note: The following fragmentation pattern is predicted based on the structure and known
fragmentation of uracil and carboxylic acids.[6][7]

The molecular ion peak [M]* should be observed at m/z = 170. Key fragmentation pathways
would include:

e Loss of H20 (m/z 152): From the carboxylic acid group.
e Loss of COOH (m/z 125): Decarboxylation is a common fragmentation for carboxylic acids.

o Retro-Diels-Alder (RDA) fragmentation: A characteristic pathway for uracil rings, leading to
cleavage of the ring and loss of isocyanic acid (HNCO), resulting in various smaller
fragments.
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Chemical Reactivity and Stability

The reactivity of 6-Carboxymethyluracil is governed by its three key structural features: the
uracil ring, the carboxylic acid group, and the acidic N-H protons.

Tautomerism

Like all uracil derivatives, 6-Carboxymethyluracil exists in a tautomeric equilibrium between
the predominant diketo (lactam) form and several minor enol (lactim) forms. The diketo form is
overwhelmingly favored under physiological conditions.[2][7]

Enol (Lactim) Forms (Minor)

Diketo (Lactam) Form (Major)

diketo =00 |
\ LN

Click to download full resolution via product page

Caption: Tautomeric equilibrium of the uracil core.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional handle for derivatization.
o Esterification: Reacts with alcohols under acidic conditions to form esters.

+ Amide Formation: Can be activated (e.g., with thionyl chloride to form an acyl chloride, or
using coupling reagents like DCC/EDC) to react with amines, forming amides. This is a key
reaction for tethering the molecule to other scaffolds.

» Reduction: Can be reduced to the corresponding primary alcohol using strong reducing
agents like LiAIHa.
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Reactions of the Uracil Ring

The uracil ring can undergo various modifications.
o Alkylation: The N1 and N3 positions can be alkylated under basic conditions.[8]

» Halogenation: The C5 position is susceptible to electrophilic halogenation (e.g., with Brz in
acetic acid).[9]

o Coordination Chemistry: The deprotonated carboxylate group, along with the ring nitrogens
and carbonyl oxygens, can act as a multidentate ligand to coordinate with metal ions.

Coordination Chemistry

The ability of uracil derivatives to chelate metal ions is of significant interest in the development
of metallodrugs and diagnostic agents. 6-Carboxymethyluracil, particularly its conjugate
base, is an excellent ligand for transition metals. Coordination can occur through several sites:

e The deprotonated carboxylate group (monodentate or bidentate).
e The deprotonated ring nitrogen (N1 or N3).
e The exocyclic carbonyl oxygens (C2=0 or C4=0).

Studies on the closely related orotic acid have shown that it readily forms stable complexes
with a variety of metal ions including Cu(ll), Co(ll), Ni(Il), and Zn(l1).[10] It is expected that 6-
Carboxymethyluracil would exhibit similar coordinating behavior, forming complexes with
diverse geometries and potential biological activities.

Thermal Stability Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential
Scanning Calorimetry (DSC) are crucial for determining the stability of a compound for storage
and formulation.

e DSC: Would be used to determine the melting point and identify any phase transitions or
decomposition events. Uracil itself melts with decomposition above 335°C.
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e TGA: Would show the temperature at which the compound begins to lose mass. For uracil
derivatives, decomposition often begins with the loss of the side chain (decarboxylation)
followed by the degradation of the pyrimidine ring. Studies have shown that uracil and its
derivatives are generally stable against thermal decomposition up to approximately 200-
300°C.[3]

Potential Applications in Drug Development

The structural motifs within 6-Carboxymethyluracil suggest several avenues for its application
in drug discovery and development.

o Enzyme Inhibition: As a pyrimidine analog, it could be investigated as an inhibitor of
enzymes involved in nucleotide biosynthesis, such as dihydroorotate dehydrogenase or
orotate phosphoribosyltransferase.[5]

e Anticancer & Antiviral Agents: The uracil scaffold is central to many antimetabolite drugs
(e.g., 5-Fluorouracil). The carboxylic acid handle allows for its conjugation to targeting
moieties or incorporation into larger molecules to improve pharmacological properties.

» Metal-Based Therapeutics: Its metal complexes could be screened for unique biological
activities, including antitumor or antimicrobial properties, leveraging the combined effects of
the organic ligand and the metal center.

» Chemical Biology Probes: The carboxylic acid allows for straightforward linkage to reporter
tags (e.g., fluorophores, biotin) or solid supports for use in biochemical assays and affinity
chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Uracil-4-acetic acid | C6H6N204 | CID 73271 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 2. Page loading... [wap.guidechem.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://m.chemicalbook.com/SpectrumEN_4628-39-1_IR1.htm
https://www.benchchem.com/product/b7770694?utm_src=pdf-body
https://jppres.com/jppres/pdf/vol9/jppres20.944_9.3.357.pdf
https://www.benchchem.com/product/b7770694?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Uracil-4-acetic-acid
https://wap.guidechem.com/encyclopedia/uracil-4-acetic-acid-dic166558.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 3. URACIL-4-ACETIC ACID(4628-39-1) IR Spectrum [m.chemicalbook.com]
e 4. pubs.acs.org [pubs.acs.org]

e 5. jppres.com [jppres.com]

e 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

e 7. Analysis of uracil in DNA by gas chromatography-mass spectrometry - PubMed
[pubmed.ncbi.nim.nih.gov]

e 8. juniperpublishers.com [juniperpublishers.com]
e 9. Uracil - Wikipedia [en.wikipedia.org]
e 10. Organic Syntheses Procedure [orgsyn.org]

 To cite this document: BenchChem. [Introduction: The Significance of Uracil Analogs in
Modern Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7770694#chemical-properties-of-6-
carboxymethyluracil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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